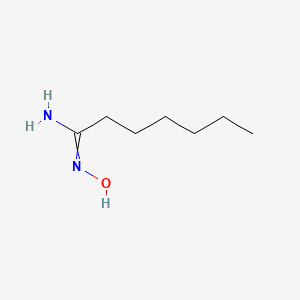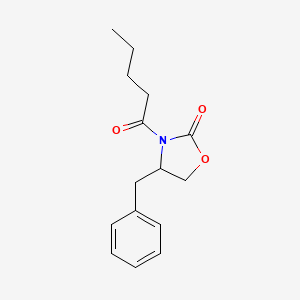
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is a compound that features a methoxy group, a pyrrolidine ring, and a phenylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-nitrophenylamine with 2-pyrrolidin-1-ylethyl bromide under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of 2-hydroxy-4-(2-pyrrolidin-1-ylethyl)phenylamine.
Reduction: Formation of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)phenylamine from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and phenylamine structure allow it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(2-piperidin-1-ylethyl)phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Methoxy-4-(2-morpholin-1-ylethyl)phenylamine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is unique due to the presence of the pyrrolidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may result in different pharmacological profiles compared to its analogs.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2O/c1-16-13-10-11(4-5-12(13)14)6-9-15-7-2-3-8-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Clave InChI |
WHZFWTQHRPWSSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCN2CCCC2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B8608052.png)


![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)
![3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid](/img/structure/B8608086.png)



![1-[3-(3-Piperidyl)propyl]piperidine](/img/structure/B8608114.png)


